2-(4-bromophenyl)-3-[2-(4-chlorophenoxy)ethyl]-4(3H)-quinazolinone
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Overview
Description
The compound “2-(4-bromophenyl)-3-[2-(4-chlorophenoxy)ethyl]-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The presence of bromophenyl and chlorophenoxyethyl groups suggests that this compound may have unique properties that could be of interest in various fields such as medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a quinazolinone core with a bromophenyl group attached at the 2-position and a chlorophenoxyethyl group attached at the 3-position. The bromine and chlorine atoms are likely to significantly influence the compound’s chemical behavior due to their high electronegativity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of halogen atoms could influence properties like solubility, melting point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
The study of quinazolinone derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are often investigated for their potential therapeutic effects. Future research on this specific compound could involve further exploration of its synthesis, properties, and potential applications .
Properties
IUPAC Name |
2-(4-bromophenyl)-3-[2-(4-chlorophenoxy)ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2O2/c23-16-7-5-15(6-8-16)21-25-20-4-2-1-3-19(20)22(27)26(21)13-14-28-18-11-9-17(24)10-12-18/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMSKLLWYKNGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Br)CCOC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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